Diethyl (nonafluorobutyl)phosphonate

Description

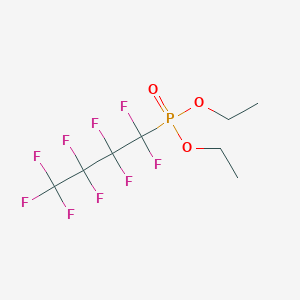

Diethyl (nonafluorobutyl)phosphonate is an organophosphorus compound characterized by a nonafluorobutyl group (-C₄F₉) attached to a phosphonate ester backbone.

Properties

CAS No. |

81509-47-9 |

|---|---|

Molecular Formula |

C8H10F9O3P |

Molecular Weight |

356.12 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-1,1,2,2,3,3,4,4,4-nonafluorobutane |

InChI |

InChI=1S/C8H10F9O3P/c1-3-19-21(18,20-4-2)8(16,17)6(11,12)5(9,10)7(13,14)15/h3-4H2,1-2H3 |

InChI Key |

SXRQVPQSAODONG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (nonafluorobutyl)phosphonate typically involves the reaction of diethyl phosphite with a nonafluorobutyl halide under basic conditions. A common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with nonafluorobutyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl (nonafluorobutyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the nonafluorobutyl group is replaced by other nucleophiles.

Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.

Hydrolysis: Under acidic or basic conditions, the ester bonds in this compound can be hydrolyzed to produce phosphonic acids.

Common Reagents and Conditions

Bases: Triethylamine, sodium hydride

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

Phosphonic Acids: Formed through hydrolysis

Phosphine Oxides: Formed through reduction

Substituted Phosphonates: Formed through nucleophilic substitution

Scientific Research Applications

Diethyl (nonafluorobutyl)phosphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: Investigated for its potential as a bioactive compound due to its stability and resistance to enzymatic degradation.

Medicine: Explored for use in drug development, particularly in the design of enzyme inhibitors and prodrugs.

Industry: Utilized as a flame retardant, plasticizer, and corrosion inhibitor due to its thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of diethyl (nonafluorobutyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by mimicking phosphate esters, thereby interfering with enzymatic processes. The nonafluorobutyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Flame Retardant Efficiency

Fluorinated phosphonates like diethyl (nonafluorobutyl)phosphonate are hypothesized to outperform non-fluorinated analogs due to fluorine’s ability to inhibit radical chain reactions during combustion. For example:

- Diethyl (cyanomethyl)phosphonate (DECP): Used in lithium-ion battery electrolytes, DECP enhances flame resistance without compromising electrochemical performance. Its cyano group contributes to char formation .

- Diethyl (methyl oleate)phosphonate (PDE) : In PVC blends, PDE forms a protective char layer via phosphonate-mediated carbonization, achieving flame-retardant properties comparable to phthalate plasticizers .

Table 1: Flame-Retardant Performance Comparison

Thermal and Mechanical Properties

The nonafluorobutyl group likely enhances thermal stability compared to non-fluorinated analogs:

- Diethyl 1-butylphosphonate : A structural analog with a butyl group, it has a molecular weight of 194.21 g/mol and is used in synthesis but lacks fluorination-related thermal resilience .

- Diethyl ferrocenyl phosphonate : Exhibits altered redox behavior (∆Ep = 0.44 V vs. ferrocene), suggesting substituents significantly influence electrochemical stability .

Fluorinated chains may also improve hydrophobicity, reducing moisture absorption in materials—a critical factor in battery electrolytes and coatings.

Electrochemical Behavior

Phosphonate substituents dictate redox properties:

- Diethyl ferrocenyl phosphonate: Shows quasi-reversible oxidation at higher potentials than ferrocene, with slower electron transfer kinetics . Fluorinated groups in this compound could further modulate redox potentials, enhancing suitability for energy storage applications.

Structural and Functional Group Variations

Synthetic routes and functional groups critically impact application scope:

- Diethyl [(N,N-dimethylamino)cyanomethyl]phosphonate: Synthesized via nucleophilic substitution, highlighting the role of amino and cyano groups in reactivity .

- Diethyl (2-oxobutyl)phosphonate : Contains a ketone group, enabling participation in condensation reactions .

- Fluorophenyl-substituted phosphonates: Demonstrate enhanced thermal stability and flame retardancy, supporting the inferred advantages of the nonafluorobutyl group .

Table 2: Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.